molecular formula C8HF15O2 B1419208 Pentadecafluoro(1-13C)octanoic acid CAS No. 864071-09-0

Pentadecafluoro(1-13C)octanoic acid

Cat. No. B1419208
M. Wt: 415.06 g/mol
InChI Key: SNGREZUHAYWORS-OUBTZVSYSA-N
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Description

Pentadecafluorooctanoic acid, also known as Perfluorooctanoic acid (PFOA), is a type of perfluorinated carboxylic acid and fluorosurfactant . It has a molecular formula of C8HF15O2 .


Synthesis Analysis

While specific synthesis methods for Pentadecafluorooctanoic acid were not found in the search results, it’s known that PFOA and its related compounds are widely used in the production of fluoroelastomers and fluoropolymers .


Molecular Structure Analysis

The molecular structure of Pentadecafluorooctanoic acid consists of a chain of eight carbon atoms, with fifteen fluorine atoms attached, making it highly fluorinated . The molecular weight is 414.0684 .


Chemical Reactions Analysis

Pentadecafluorooctanoic acid can be used as an ion-pairing reagent in the development of a chromatographic method for the separation and determination of underivatized proteinic amino acids .


Physical And Chemical Properties Analysis

Pentadecafluorooctanoic acid is a solid substance with an off-white appearance and a pungent odor . It has a molecular weight of 414.0684 .

Scientific Research Applications

Noninvasive Gastric Emptying Measurement

Pentadecafluoro(1-13C)octanoic acid is utilized in the 13C-octanoic acid breath test , a noninvasive method for measuring gastric emptying rates. This application is significant in comparing the gastric-emptying rate of formula-fed and breast-fed infants, highlighting the method's safety and efficiency in small infants, allowing for comparisons of various feeding methods without invasive procedures. The breath test utilizes octanoic acid, a medium-chain fatty acid marked with the stable isotope 13C, which, upon absorption, facilitates the measurement of gastric emptying through the analysis of expired 13C in the breath samples (Van Den Driessche et al., 1997; Van den Driessche et al., 1997).

DNA Isolation

It has been demonstrated that fluorine-containing carboxylic acids, like pentadecafluorooctanoate, can efficiently precipitate proteins from nucleohistone and nucleoprotamine, facilitating the large-scale isolation of highly polymerized deoxyribonucleic acids (DNA). This method offers a convenient and less tedious alternative to existing DNA isolation techniques, underscoring the utility of pentadecafluorooctanoate in biochemical research and molecular biology (Jones & Walker, 1966).

Fatty Acid Catabolism Study

Research on the catabolism rates of fatty acids, including octanoic acid, in mice using stable isotope (13C) labeled compounds has provided valuable insights into lipid metabolism. Such studies have revealed that medium-chain fatty acids like octanoic acid are catabolized significantly faster than long-chain fatty acids, offering a deeper understanding of fatty acid metabolism and its implications for dietary and therapeutic interventions (Shibata et al., 2012).

Membrane Interaction Studies

The impact of perfluorinated fatty acids, including pentadecafluoro-n-octanoic acid (PFOA), on membrane dynamics has been studied by assessing their effect on the binding of lipid-binding, membrane-impermeant fluorescent dyes like merocyanine 540 (MC540) to plasma membranes. These studies help understand the direct, physical, membrane-altering mechanism of perfluorinated fatty acid toxicity on mammalian cells, contributing to the broader knowledge of cellular membrane interactions and the toxicological effects of perfluorinated compounds (Levitt & Liss, 1987).

Safety And Hazards

Pentadecafluorooctanoic acid is considered hazardous. It’s harmful if swallowed or inhaled, causes serious eye damage, and is suspected of causing cancer . It may damage fertility or the unborn child, cause harm to breast-fed children, and cause damage to organs through prolonged or repeated exposure . The target organs include the liver .

Future Directions

While specific future directions for Pentadecafluorooctanoic acid were not found in the search results, it’s worth noting that due to its environmental and health hazards, there is a growing interest in finding safer alternatives and improving methods for its removal and degradation .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(113C)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGREZUHAYWORS-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892570
Record name Pentadecafluoro(1-13C)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentadecafluoro(1-13C)octanoic acid

CAS RN

864071-09-0
Record name Pentadecafluoro(1-13C)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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